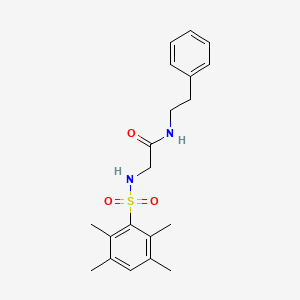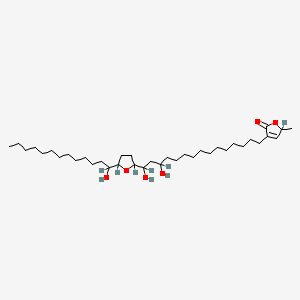
N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names it’s known by and its CAS registry number .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include understanding the reagents and conditions necessary for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen
Bioorganic and Medicinal Chemistry Applications
N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide has been investigated for its potential in the development of new therapeutic agents, particularly as a part of the study on sulfonamide derivatives. These compounds are notable for their wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. For instance, studies have shown the design and evaluation of various sulfonamide derivatives to explore their histamine H₃ receptor antagonist capabilities, highlighting their potential in treating disorders like excessive daytime sleepiness (EDS) and cognitive impairments (Semple et al., 2012; Covel et al., 2009).
Chemical Imaging and Sensory Applications
Research also extends into chemical imaging, where derivatives of this compound, such as Good's buffers, have been applied to pH imaging using hyperpolarized 13C MRI. This technique enables rapid NMR- and MRI-based pH measurements, leveraging the pH-sensitive chemical shift of carbon in the compound for physiological range imaging (Flavell et al., 2015).
Environmental and Analytical Chemistry
The compound has also found application in environmental and analytical chemistry, as evidenced by its use in developing new probes for sensitive detection of carbonyl compounds in water samples. This application underscores the compound's utility in environmental monitoring and assessment, demonstrating its versatility beyond biomedical applications (Houdier et al., 2000).
Enzyme Inhibition and Alzheimer’s Disease
Additionally, the compound's framework has been utilized in synthesizing enzyme inhibitors, notably in Alzheimer’s disease research. Novel sulfonamides derived from this chemical structure have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, demonstrating potential therapeutic implications for Alzheimer’s disease (Abbasi et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of “N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide” are currently unknown. The compound is structurally similar to acetamide , which is known to interact with the aliphatic amidase expression-regulating protein in Pseudomonas aeruginosa . .
Pharmacokinetics
The compound has a molecular weight of 16322 , which is within the range that generally allows for good bioavailability. It is soluble in polar solvents such as ethanol, chloroform, and dimethyl sulfoxide , which could potentially facilitate its absorption and distribution in the body.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)22-13-19(23)21-11-10-18-8-6-5-7-9-18/h5-9,12,22H,10-11,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSXDCPMXPWIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928982.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)



![3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928992.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928995.png)

![N-(4-acetamidophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2928999.png)
![3-(2,6-difluorobenzenesulfonamido)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B2929000.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2929003.png)

